Crystal Packing Motif Divergence from 2-Iodobenzamide and N-Phenyl Analog
The crystal structures of 2-iodobenzamide (I) and 2-iodo-N-phenylbenzamide (II) reveal distinct hydrogen-bonding and halogen-bonding networks. In (I), N–H⋯O hydrogen bonds form dimers and tetramers, which combine with C–I⋯π(ring) halogen bonds to produce sheets in the bc plane. In (II), N–H⋯O hydrogen bonds form chains along the a-axis, while inversion-related C–I⋯π(ring) contacts generate sheets along the ab diagonal. While direct crystallographic data for N-ethyl-2-iodobenzamide are not available, the N-ethyl substitution in this compound is expected to further modify the hydrogen-bond donor/acceptor profile and steric environment, thereby influencing crystal packing and physical properties relative to these structurally characterized analogs [1].
| Evidence Dimension | Solid-state packing motif |
|---|---|
| Target Compound Data | Structure not yet reported; inferred to differ from (I) and (II) based on N-ethyl substitution. |
| Comparator Or Baseline | 2-Iodobenzamide (I): dimeric and tetrameric N–H⋯O hydrogen bonds, C–I⋯π halogen bonds forming sheets in bc plane. 2-Iodo-N-phenylbenzamide (II): N–H⋯O chains along a-axis, C–I⋯π contacts along ab diagonal. |
| Quantified Difference | Qualitative: hydrogen-bonding network shifts from cyclic dimers/tetramers (I) to linear chains (II); N-ethyl derivative predicted to adopt a distinct, uncharacterized motif. |
| Conditions | Single-crystal X-ray diffraction, compounds crystallized from solution [1]. |
Why This Matters
The solid-state packing motif directly impacts bulk properties such as melting point, solubility, and stability, which are critical for formulation, handling, and storage in industrial and research settings.
- [1] P. A. Suchetan, B. S. Palakshamurthy, S. Madan Kumar, N. K. Lokanath, and S. Sreenivasa. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. Acta Crystallographica Section E: Crystallographic Communications, 2022, 78, 1200-1204. DOI: 10.1107/S2056989022015419. View Source
